![molecular formula C7H7N3 B6605383 3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole CAS No. 2803859-64-3](/img/structure/B6605383.png)
3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole, also known as 3-ethyl-5H-pyrrolo[2,1-c][1,2,4]triazole (E-PT), is a novel small molecule that has recently been studied for its potential use in scientific research applications. E-PT is a heterocyclic compound that belongs to the class of pyrrolotriazoles and has been found to possess a wide range of biological activities. It has been studied for its anti-inflammatory, anti-apoptotic, anti-tumor, and anti-oxidative activities, as well as its ability to modulate cell cycle progression.
Applications De Recherche Scientifique
E-PT has been studied for its potential use in a wide range of scientific research applications. It has been found to possess anti-inflammatory, anti-apoptotic, anti-tumor, and anti-oxidative activities, as well as its ability to modulate cell cycle progression. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, E-PT has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been found to protect neurons from oxidative damage.
Mécanisme D'action
The exact mechanism of action of E-PT is not yet fully understood. However, studies have shown that E-PT can interact with a variety of cellular targets, including DNA, protein kinases, and transcription factors. It has also been found to modulate the activity of enzymes involved in cell cycle regulation and apoptosis, as well as to inhibit the expression of inflammatory mediators. Additionally, E-PT has been found to interact with a variety of receptors, including the estrogen receptor, androgen receptor, and glucocorticoid receptor.
Biochemical and Physiological Effects
E-PT has been found to possess a wide range of biochemical and physiological effects. It has been found to modulate the activity of enzymes involved in cell cycle regulation and apoptosis, as well as to inhibit the expression of inflammatory mediators. Additionally, E-PT has been found to possess anti-inflammatory, anti-apoptotic, anti-tumor, and anti-oxidative activities, as well as its ability to modulate cell cycle progression.
Avantages Et Limitations Des Expériences En Laboratoire
The use of E-PT in laboratory experiments has a number of advantages. It is easy to synthesize, and its effects on cellular targets can be easily studied in vitro. Additionally, its effects on cell cycle progression and apoptosis can be easily studied in vivo. However, there are some limitations to the use of E-PT in laboratory experiments. It has been found to be toxic to some cell lines, and its effects on some cellular targets are not yet fully understood.
Orientations Futures
The use of E-PT in scientific research is still in its early stages, and there are many potential future directions for further research. These include the study of its effects on other cellular targets, such as DNA, protein kinases, and transcription factors; the development of more effective synthesis methods; and the investigation of its potential use in the treatment of cancer, neurodegenerative diseases, and other diseases. Additionally, further research should be conducted to understand the exact mechanism of action of E-PT and its potential side effects.
Méthodes De Synthèse
E-PT can be synthesized using a variety of methods. The most commonly used method involves the reaction of ethynylbenzene with hydrazine hydrate in aqueous solution. This reaction results in the formation of a hydrazone intermediate, which is then reacted with a base such as sodium hydroxide or potassium hydroxide to form the desired product. Other methods of synthesis include the reaction of ethynylbenzene with hydroxylamine in an aqueous solution, as well as the reaction of ethynylbenzene with an alkyl halide in the presence of a base.
Propriétés
IUPAC Name |
3-ethynyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-2-6-8-9-7-4-3-5-10(6)7/h1H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVPVTDLIKAZBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NN=C2N1CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

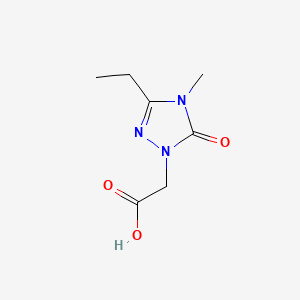
![ethyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate](/img/structure/B6605314.png)
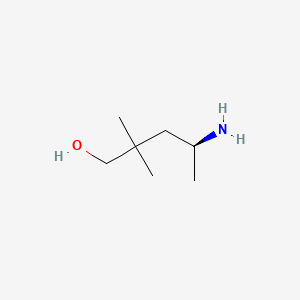
![3-[2,5-dioxo-3-(prop-2-yn-1-yl)pyrrolidin-1-yl]piperidine-2,6-dione](/img/structure/B6605323.png)
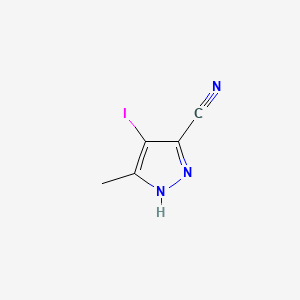
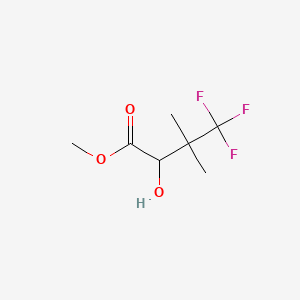

![2-{3-[5-chloro-2-(oxolan-3-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6605346.png)
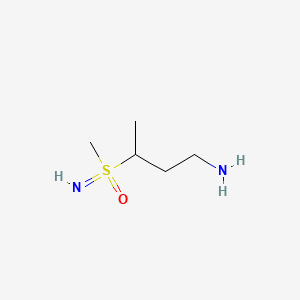
![(2S,3S)-2-[(2S,3S)-2-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}-3-methylpentanamido]-N-[(1S,2R)-2-hydroxy-1-{[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamoyl}propyl]-3-methylpentanamide](/img/structure/B6605359.png)
![1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine](/img/structure/B6605361.png)

![tert-butyl N-[(1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate](/img/structure/B6605380.png)
